4-éthylsulfonyl-2-nitrophénol

Vue d'ensemble

Description

4-(Ethylsulphonyl)-2-nitrophenol is a useful research compound. Its molecular formula is C8H9NO5S and its molecular weight is 231.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Ethylsulphonyl)-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethylsulphonyl)-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Science de l'environnement : Elimination des polluants organiques

Le 4-éthylsulfonyl-2-nitrophénol a été étudié pour son potentiel en science de l'environnement, en particulier pour l'élimination des polluants organiques dangereux des effluents industriels . La capacité du composé à subir des réactions de réduction le rend précieux dans les processus visant à réduire la toxicité des contaminants organiques, tels que les colorants et les phénols, dans les eaux usées.

Recherche médicale : Protéomique

En recherche médicale, en particulier en protéomique, le this compound est utilisé comme outil biochimique. Sa réactivité avec diverses enzymes et protéines permet aux chercheurs d'étudier la complexité du protéome et de comprendre les mécanismes des maladies au niveau moléculaire .

Industrie textile : Synthèse des colorants et traitement des eaux usées

L'industrie textile tire profit de l'utilisation du this compound dans la synthèse des colorants. Il sert d'intermédiaire dans la création de colorants complexes aux propriétés souhaitées. De plus, son rôle dans le traitement des eaux usées textiles, en aidant à l'élimination des colorants synthétiques, est d'une importance environnementale significative .

Inhibition de la corrosion

Le this compound est exploré comme inhibiteur de corrosion. Sa structure moléculaire lui permet de s'adsorber sur les surfaces métalliques, formant une couche protectrice qui réduit la vitesse de corrosion, ce qui est crucial pour prolonger la durée de vie des machines et des infrastructures industrielles .

Développement des indicateurs de pH

En raison de ses propriétés de changement de couleur sous différentes conditions de pH, le this compound est utilisé dans le développement des indicateurs de pH. Il peut indiquer l'acidité ou l'alcalinité d'une solution, ce qui est essentiel dans divers processus chimiques et expériences de laboratoire .

Catalyse et synthèse chimique

Dans le domaine de la catalyse, le this compound fait partie de la recherche pour développer de nouveaux catalyseurs qui peuvent améliorer l'efficacité des réactions chimiques. Son groupe nitro joue un rôle vital dans la facilitation des processus de transfert d'électrons, ce qui en fait un candidat pour la synthèse de catalyseurs plus efficaces .

Activité Biologique

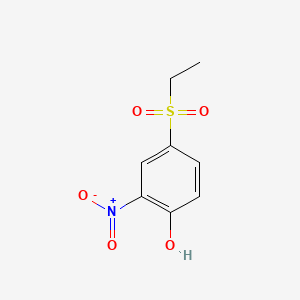

4-(Ethylsulphonyl)-2-nitrophenol is an organic compound notable for its unique chemical structure, which includes both an ethylsulphonyl group and a nitro group attached to a phenolic ring. This combination potentially enhances its biological activity, making it a subject of interest in various fields, including pharmaceuticals and agrochemicals.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 217.22 g/mol

- Structure : The compound features a nitro group (-NO) at the ortho position relative to the hydroxyl group (-OH) on the phenol ring and an ethylsulphonyl group (-SOCH) at the para position.

Biological Activity

The biological activity of 4-(Ethylsulphonyl)-2-nitrophenol has been investigated through various studies, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

Pharmacological Effects

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, nitrophenolic compounds are known to inhibit bacterial growth by interfering with cellular processes. The presence of the ethylsulphonyl group may further enhance this activity by increasing membrane permeability or altering metabolic pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. Studies on structurally related compounds suggest that sulphonamide derivatives can inhibit carbonic anhydrase, which is critical for maintaining acid-base balance in organisms .

- Toxicity Studies : Toxicological assessments have shown that nitrophenols can exhibit acute toxicity in various biological models. The specific toxicity profile of 4-(Ethylsulphonyl)-2-nitrophenol remains to be fully characterized but is expected to follow trends observed in similar compounds, such as irritation and cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study conducted on related nitrophenolic compounds demonstrated significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. The study suggested that the introduction of an ethylsulphonyl group could enhance this effect due to increased lipophilicity and better interaction with bacterial membranes.

Study 2: Enzyme Inhibition

In a comparative analysis of various sulfonamide derivatives, it was found that modifications at the para position significantly affected enzyme inhibitory potency. The ethylsulphonyl substitution in 4-(Ethylsulphonyl)-2-nitrophenol is hypothesized to improve binding affinity to target enzymes, although specific IC50 values for this compound are yet to be published.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Methylsulfonyl)-2-nitrophenol | Methylsulfonyl group | Moderate antibacterial activity |

| 4-Nitrophenol | Nitro group at para position | Well-studied; exhibits high toxicity |

| 4-Ethoxy-2-nitrophenol | Ethoxy group instead of sulfonyl | Lower antimicrobial activity |

The structural diversity among these compounds significantly influences their biological activities, with variations in functional groups leading to different reactivity profiles.

Propriétés

IUPAC Name |

4-ethylsulfonyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMLLKMQYTWRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234044 | |

| Record name | 4-(Ethylsulphonyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84996-11-2 | |

| Record name | 4-(Ethylsulfonyl)-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84996-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethylsulfonyl)-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084996112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Ethylsulphonyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(ethylsulphonyl)-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Ethylsulfonyl)-2-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP2F7T9DFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.